molecular formula C14H14N4 B11871483 1-Phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 53645-75-3

1-Phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11871483
CAS No.: 53645-75-3
M. Wt: 238.29 g/mol
InChI Key: FLMJWKVIQQAUCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is recognized in medicinal chemistry for its significant pharmacological potential, particularly as an anticancer agent . This scaffold is a bioisostere of the purine ring system, allowing it to mimic ATP and compete for binding in the active sites of various kinase enzymes that are crucial for cell cycle progression and growth . Research on analogous 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives has demonstrated potent antitumor activities against various human cancer cell lines, including breast (MCF-7) and lung (A-549) carcinomas . The mechanism of action for this class of compounds involves the inhibition of key protein kinases. Previous research has shown that the pyrazolo[3,4-d]pyrimidine core can bind with several critical receptors, such as cyclin-dependent kinases (CDK2), epidermal growth factor receptor (EGFR), Src kinase, m-TOR, and JAK kinase . For instance, some derivatives have been designed as novel CDK2 inhibitors, which play an essential role in cell cycle control, and have shown significant enzymatic inhibitory activity . Similarly, other derivatives have exhibited strong EGFR tyrosine kinase inhibitory activity, which is a validated target in oncology . The specific substitution at the 4-position with a propan-2-yl group is intended for structure-activity relationship (SAR) studies to optimize selectivity and potency toward specific kinase targets. This product is intended for research purposes only to further explore these mechanisms and applications. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53645-75-3

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C14H14N4/c1-10(2)13-12-8-17-18(14(12)16-9-15-13)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

FLMJWKVIQQAUCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=NN(C2=NC=N1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-isopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyrimidine structure .

Industrial Production Methods

Industrial production of 4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

1-Phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine exhibits a range of biological activities that make it a candidate for therapeutic applications:

Anti-inflammatory Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines show promising anti-inflammatory effects. A study demonstrated that certain synthesized compounds within this class exhibited potent inhibition of prostaglandin synthesis, which is crucial in mediating inflammatory responses. The pharmacological evaluation revealed that some derivatives had lower ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac, suggesting a safer profile for long-term use .

Anticancer Activity

The compound acts as a cyclin-dependent kinase (CDK) inhibitor, interfering with cell cycle progression and promoting apoptosis in cancer cells. This mechanism positions it as a potential therapeutic agent in oncology, particularly for cancers characterized by dysregulated cell cycle control .

Antiviral and Antitumor Potential

Some studies have highlighted the potential antiviral properties of pyrazolo[3,4-d]pyrimidines. For instance, allopurinol, a related compound, has been noted for its ability to inhibit xanthine oxidase and is used in treating gouty arthritis. This suggests that similar compounds could be explored for antiviral applications against various pathogens .

Case Study 1: Anti-inflammatory Screening

In a systematic study involving the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives, researchers reported significant anti-inflammatory activity against carrageenan-induced edema in animal models. Compounds were evaluated for their LD50 values and ulcerogenic potential, revealing several candidates with favorable safety profiles compared to established anti-inflammatory agents .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner. Mechanistic studies suggested that the compound's action was mediated through CDK inhibition and subsequent cell cycle arrest .

Mechanism of Action

The mechanism of action of 4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name 4-Position Substituent Biological Target/Activity Key Findings
1-Phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine Isopropyl Kinase inhibition (e.g., FLT3) High lipophilicity (logP ~4.27) enhances cellular uptake ; selectivity influenced by steric bulk .
1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (XXIa–f) Piperazine FLT3 inhibition Polar piperazine group improves solubility; NH proton at δ10.80–11.12 ppm in 1H NMR .
1-(t-Butyl)-N-(4-methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-4-amine (KKC080096) Methoxybenzyl-amine Heme oxygenase-1 (HO-1) induction Anti-inflammatory and neuroprotective effects in microglial cells .
1-Phenyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 4-Phenylpiperazine Dual BRAFV600E/VEGFR-2 inhibition IC50 values <100 nM in enzymatic assays; moderate cellular activity .
3-[2-(Benzyloxy)-8-methylquinolin-6-yl]-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Quinoline-isopropyl hybrid Undisclosed kinase targets Extended aromatic system enhances π-π stacking with kinase domains .

Key Observations:

  • Lipophilicity vs.
  • Target Selectivity : Bulky substituents like t-butyl (KKC080096) or phenylpiperazine (Table 1) modulate selectivity. For example, 1NA-PP1 (t-butyl analog) uniquely inhibits atypical PKC isoforms, while WT PKC remains unaffected .
  • Synthetic Accessibility : The propan-2-yl group is introduced via straightforward alkylation, whereas piperazine or morpholine substituents require multi-step nucleophilic substitutions .

Biological Activity

Overview

1-Phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 53645-75-3) is a heterocyclic compound belonging to the pyrazolopyrimidine family. Its unique fused ring structure, which incorporates both pyrazole and pyrimidine rings, has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.

PropertyValue
Molecular FormulaC14H14N4
Molar Mass238.29 g/mol
IUPAC Name1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyrimidine
CAS Number53645-75-3

The biological activity of this compound is primarily attributed to its role as a cyclin-dependent kinase (CDK) inhibitor . By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . This mechanism is particularly relevant in the context of cancer therapies where dysregulation of CDKs is often observed.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Anticancer Properties :
    • The compound exhibits significant antiproliferative activity against various human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells. The IC50 values reported for these cell lines indicate potent inhibition of cell growth, with values often below 10 µM .
    • In particular, modifications to the molecular structure that enhance hydrogen bond donor capabilities have shown improved antiproliferative effects, suggesting that structural optimization can lead to more effective anticancer agents .
  • Enzyme Inhibition :
    • The compound has been identified as a potent inhibitor of specific protein kinases involved in critical signaling pathways. This inhibition can disrupt processes such as cell proliferation and survival, making it a candidate for further development in targeted cancer therapies .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various derivatives of pyrazolo[3,4-d]pyrimidines, including this compound. The results indicated that compounds with hydroxyl (-OH) groups significantly enhanced activity against cancer cell lines such as HeLa and MCF-7. The presence of these groups lowered IC50 values substantially compared to their counterparts without such modifications .

Case Study 2: Mechanistic Insights

Research focusing on the mechanism of action revealed that this compound interacts with the ATP-binding site of CDKs. By inhibiting these kinases, it effectively halts cell cycle progression at the G1/S transition phase, leading to increased apoptosis in tumor cells. This was demonstrated through flow cytometry analyses that showed a marked increase in apoptotic cells upon treatment with the compound .

Q & A

Q. Basic

  • IR spectroscopy : Identifies functional groups (e.g., NH stretches in urea derivatives at ~3300 cm⁻¹, carbonyl groups at ~1700 cm⁻¹) .
  • NMR (¹H and ¹³C) : Confirms regiochemistry and substituent integration. For example, aromatic protons in the phenyl group appear as multiplet signals at δ 7.2–7.8 ppm, while isopropyl protons show doublets at δ 1.2–1.4 ppm .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

How can reaction conditions be optimized for high-yield synthesis of derivatives?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates, while toluene minimizes side reactions in Friedel-Crafts acylations .
  • Temperature control : Reflux (e.g., 80–100°C) accelerates cyclization but must be balanced with thermal stability .
  • Catalysts : Triethylamine or anhydrous potassium carbonate neutralizes HCl byproducts in acylations, improving yields .
  • Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates .

What strategies resolve contradictions in reported biological activity data for this compound?

Q. Advanced

  • Structural-activity relationship (SAR) analysis : Compare substituent effects; e.g., anti-inflammatory activity in aryloxy derivatives vs. reduced activity in alkylated analogs .
  • Target specificity assays : Use kinase profiling or receptor-binding studies to differentiate off-target effects. For example, pyrazolo[3,4-d]pyrimidines may inhibit multiple kinases (e.g., JAK2, EGFR), requiring isoform-specific assays .
  • Meta-analysis : Reconcile discrepancies in IC₅₀ values by standardizing assay conditions (e.g., ATP concentration in kinase assays) .

How to design experiments to assess kinase inhibition by pyrazolo[3,4-d]pyrimidine derivatives?

Q. Advanced

  • Enzyme assays : Use recombinant kinases (e.g., JAK2) with ATP-concentration-matched conditions. Measure inhibition via fluorescence or radiometric detection .
  • Crystallography : Co-crystallize derivatives with kinase domains to identify binding interactions (e.g., hydrogen bonds with hinge regions) .
  • Cellular validation : Test cytotoxicity in cancer cell lines (e.g., MCF-7) and correlate with kinase inhibition using Western blotting for phosphorylated targets .

What substituents are commonly introduced to modulate the compound’s physicochemical properties?

Q. Basic

  • Electron-withdrawing groups (e.g., Cl, F at aryl positions) enhance metabolic stability .
  • Hydrophilic groups (e.g., -OH, -NH₂) improve solubility but may reduce membrane permeability .
  • Bulky substituents (e.g., phenoxy, benzyl) increase steric hindrance, affecting target binding .

How to analyze regioselectivity in electrophilic substitution reactions on the pyrazolo[3,4-d]pyrimidine core?

Q. Advanced

  • Computational modeling : Use DFT calculations to predict reactive sites. The 4-position is often more nucleophilic due to electron-rich pyrimidine nitrogen .
  • Isotopic labeling : Track substituent incorporation via ¹³C or ¹⁵N NMR .
  • Competitive reactions : Compare product ratios under varying conditions (e.g., acidic vs. basic media) .

What solvents and conditions are optimal for recrystallization of derivatives?

Q. Basic

  • Ethanol or DMF : Ideal for polar derivatives (e.g., amine or urea-containing compounds) .
  • Acetonitrile : Effective for non-polar derivatives (e.g., aryl ethers) .
  • Cooling rate : Slow cooling (0.5°C/min) minimizes impurity inclusion .

Methodological Notes

  • Safety : Handle halogenated intermediates (e.g., 4-chloro derivatives) under fume hoods; refer to SDS for hazard mitigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.